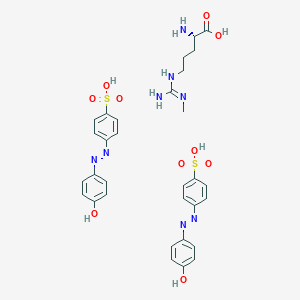
N5-(Imino(methylamino)methyl)-L-ornithine bis(4-((4-hydroxyphenyl)azo)benzenesulfonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N5-(Imino(methylamino)methyl)-L-ornithine bis(4-((4-hydroxyphenyl)azo)benzenesulfonate), commonly known as L-NIO, is a potent inhibitor of nitric oxide synthase (NOS). It is a chemical compound that has been widely used in scientific research to study the role of nitric oxide (NO) in various physiological and pathological processes.
Mécanisme D'action
L-NIO is a potent inhibitor of nitric oxide synthase (N5-(Imino(methylamino)methyl)-L-ornithine bis(4-((4-hydroxyphenyl)azo)benzenesulfonate)), which is the enzyme responsible for the production of nitric oxide. L-NIO inhibits N5-(Imino(methylamino)methyl)-L-ornithine bis(4-((4-hydroxyphenyl)azo)benzenesulfonate) by binding to the enzyme's active site and blocking the conversion of L-arginine to NO. This results in a decrease in NO production, which can have a variety of physiological and pathological effects.
Biochemical and Physiological Effects:
L-NIO has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease blood pressure, reduce inflammation, and inhibit tumor growth. L-NIO has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using L-NIO in lab experiments is its potency as an inhibitor of nitric oxide synthase. This allows researchers to study the effects of NO on various physiological and pathological processes. However, L-NIO has some limitations, including its potential toxicity and the fact that it can inhibit both neuronal and endothelial N5-(Imino(methylamino)methyl)-L-ornithine bis(4-((4-hydroxyphenyl)azo)benzenesulfonate).
Orientations Futures
There are several future directions for research involving L-NIO. One area of research is the development of more specific inhibitors of N5-(Imino(methylamino)methyl)-L-ornithine bis(4-((4-hydroxyphenyl)azo)benzenesulfonate) that can target specific isoforms of the enzyme. Another area of research is the investigation of the role of NO in various diseases, including cancer and neurodegenerative diseases. Additionally, there is a need for more research on the potential side effects of L-NIO and other N5-(Imino(methylamino)methyl)-L-ornithine bis(4-((4-hydroxyphenyl)azo)benzenesulfonate) inhibitors.
Méthodes De Synthèse
L-NIO can be synthesized using various methods, but the most common method involves the reaction of L-ornithine with N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) in the presence of sodium borohydride. The resulting product is then reacted with 4-(4-aminophenylazo)benzenesulfonic acid to form L-NIO bis(4-((4-hydroxyphenyl)azo)benzenesulfonate).
Applications De Recherche Scientifique
L-NIO has been widely used in scientific research to study the role of nitric oxide in various physiological and pathological processes. It has been used to investigate the role of NO in cardiovascular diseases, inflammation, and cancer. L-NIO has also been used to study the effects of NO on neuronal function and neurotransmission.
Propriétés
Numéro CAS |
149017-67-4 |
|---|---|
Nom du produit |
N5-(Imino(methylamino)methyl)-L-ornithine bis(4-((4-hydroxyphenyl)azo)benzenesulfonate) |
Formule moléculaire |
C31H36N8O10S2 |
Poids moléculaire |
744.8 g/mol |
Nom IUPAC |
(2S)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid;4-[(4-hydroxyphenyl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/2C12H10N2O4S.C7H16N4O2/c2*15-11-5-1-9(2-6-11)13-14-10-3-7-12(8-4-10)19(16,17)18;1-10-7(9)11-4-2-3-5(8)6(12)13/h2*1-8,15H,(H,16,17,18);5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11)/t;;5-/m..0/s1 |
Clé InChI |
MRACNWHMFHEVOM-BYOYUIHVSA-N |
SMILES isomérique |
CN=C(N)NCCC[C@@H](C(=O)O)N.C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)O.C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)O |
SMILES |
CN=C(N)NCCCC(C(=O)O)N.C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)O.C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)O |
SMILES canonique |
CN=C(N)NCCCC(C(=O)O)N.C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)O.C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)O |
Synonymes |
MA(HBS) monomethylarginine di-(4-hydroxyazobenzene-4'-sulfonate) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



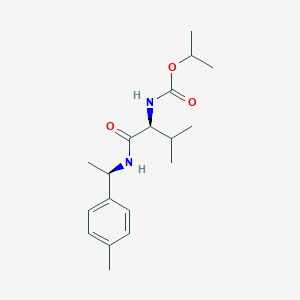
![(1S,2R,6R,7R,8S,9R,12S,13S)-12-Ethoxy-9,13-dimethyl-3-methylidene-6-propan-2-yl-15-oxatricyclo[6.6.1.02,7]pentadecane-9,13-diol](/img/structure/B233558.png)
![2-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide](/img/structure/B233567.png)
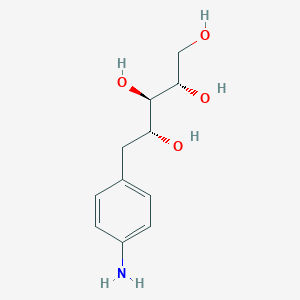
![6-[[11-Carboxy-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2,4,5-trihydroxy-6-methyloxan-3-yl)oxyoxan-3-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B233581.png)
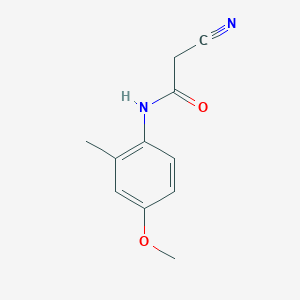
![bis[hydroxy(methoxy)phosphoryl] (E)-but-2-enedioate](/img/structure/B233611.png)


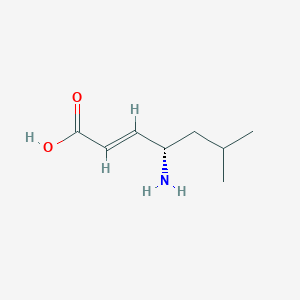
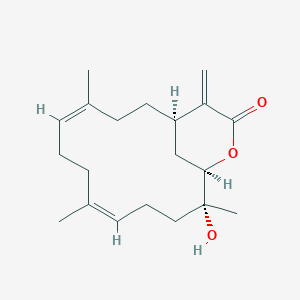
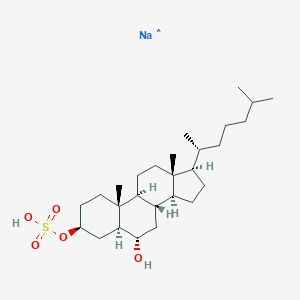
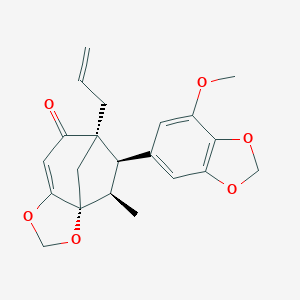
![N-[(2S,3S,4R,5S,6R)-2-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(methoxymethyl)-2-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B233728.png)